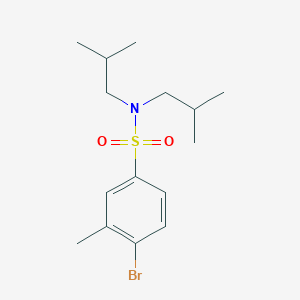
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BMS-986205, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. BMS-986205 is a potent and selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a critical role in the immune system.
作用机制
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide exerts its pharmacological effects by selectively inhibiting the TYK2 enzyme, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and IFN-α, which are involved in the regulation of the immune system. By inhibiting TYK2, 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide prevents the activation of downstream signaling pathways, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, treatment with 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide resulted in a significant reduction in skin inflammation and hyperproliferation. In a mouse model of lupus, 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide treatment reduced the production of autoantibodies and prevented the development of renal disease. 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide has also been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
One of the major advantages of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide is its selectivity for the TYK2 enzyme. This selectivity allows for the suppression of pro-inflammatory cytokine production without affecting other cytokines that are involved in normal immune function. However, one limitation of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide is its relatively short half-life, which may limit its efficacy in clinical settings.
未来方向
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide is currently undergoing clinical trials for the treatment of psoriasis and lupus. However, there are several potential future directions for the development of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide. For example, 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide may be investigated for its potential therapeutic applications in other autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective TYK2 inhibitors may lead to the development of more effective treatments for autoimmune and inflammatory diseases.
合成方法
The synthesis of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves several steps, including the preparation of 4-bromo-3-methylbenzenesulfonyl chloride, which is then reacted with N,N-bis(2-methylpropyl)amine to form the final product. The synthesis of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been published in a patent application by Bristol-Myers Squibb, the company that developed the compound.
科学研究应用
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. In preclinical studies, 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, which are known to play a critical role in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2S/c1-11(2)9-17(10-12(3)4)20(18,19)14-6-7-15(16)13(5)8-14/h6-8,11-12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPRKNDCKWFPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

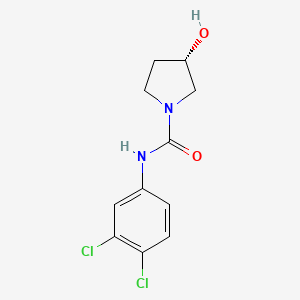
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)


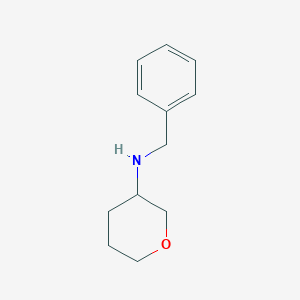

![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)
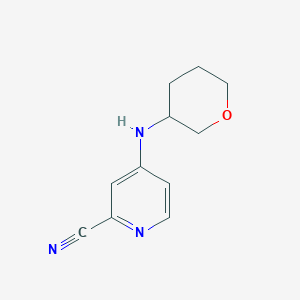
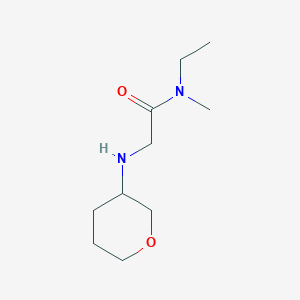
![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)

![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)